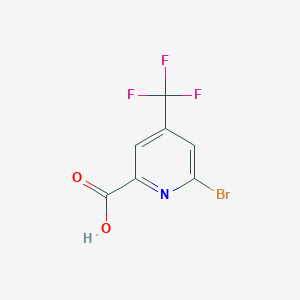

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

Description

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLLXLKMWQRFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the bromination of 4-(trifluoromethyl)pyridine-2-carboxylic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), dichloromethane, acetonitrile.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Coupling: Formation of biaryl compounds.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Applications

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid serves as a versatile building block in drug development. Its derivatives are explored for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

Research has indicated that trifluoromethylpyridine derivatives exhibit significant biological activities, including anticancer properties. For example, modifications of the pyridine structure have led to the discovery of compounds that inhibit tumor growth in preclinical models .

Table 1: Summary of Pharmaceutical Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Fluazifop-butyl | Herbicide | |

| Flonicamid | Insecticide | |

| Imidazopyrimidines | EED inhibitors |

Agrochemical Applications

The compound is notably utilized in the synthesis of agrochemicals. Its derivatives have been developed for crop protection, showcasing enhanced efficacy against pests and weeds.

Case Study: Development of Herbicides

Fluazifop-butyl, a prominent herbicide derived from trifluoromethylpyridine, acts as an acetyl-CoA carboxylase inhibitor, effectively controlling grass weeds . The introduction of the trifluoromethyl group enhances the biological activity and selectivity of these compounds.

Table 2: Agrochemical Products Derived from Trifluoromethylpyridine

| Product Name | Application Type | Market Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Commercially available |

| Pyridalyl | Insecticide | Commercially available |

Synthesis and Intermediate Role

This compound functions as an important intermediate in organic synthesis. It is used to create various complex molecules through reactions such as nucleophilic substitution and coupling reactions.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Fluorination Reactions : Introducing trifluoromethyl groups to enhance reactivity.

- Bromination Reactions : Utilizing bromine to modify the pyridine structure for better biological activity .

Future Directions and Research Opportunities

The unique properties of this compound suggest numerous avenues for future research:

- Novel Drug Development : Continued exploration of its derivatives for new therapeutic agents targeting various diseases.

- Environmental Impact Studies : Assessing the ecological effects of agrochemicals derived from this compound to ensure sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. Additionally, the bromine atom and carboxylic acid group may contribute to the compound’s ability to interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-(trifluoromethyl)pyridine

- 2-Bromo-5-fluoropyridine

- 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Biological Activity

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1060805-49-3

- Molecular Formula : C7H4BrF3N2O2

- Molecular Weight : 267.02 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to exhibit enzyme inhibition and receptor binding , which can lead to alterations in cellular signaling pathways. Notably, the compound may inhibit enzymes involved in inflammatory pathways, providing potential anti-inflammatory effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antichlamydial Activity :

A study demonstrated that derivatives of pyridine compounds, including this compound, showed significant antichlamydial activity. The compound was found to be more effective than traditional antibiotics at lower concentrations, indicating its potential as a therapeutic agent against Chlamydia infections . -

Enzyme Inhibition Studies :

Research highlighted the compound's ability to inhibit specific enzymes involved in inflammatory responses, which could lead to new treatments for inflammatory diseases. The structure of the compound allows it to effectively bind and inhibit these enzymes . -

Toxicity Assessment :

Toxicological evaluations revealed that the compound poses risks if ingested or upon skin contact. This underscores the importance of safety assessments in its development as a pharmaceutical agent .

Q & A

Q. What are established synthetic routes for 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid?

Methodological Answer: The compound is typically synthesized via halogenation of pyridine precursors. For example:

- Bromination: Direct bromination of 4-(trifluoromethyl)pyridine-2-carboxylic acid using bromine or NBS (N-bromosuccinimide) under controlled conditions .

- Functional Group Interconversion: Carboxylic acid groups can be introduced via hydrolysis of nitrile or ester precursors. A related protocol involves reacting 6-bromo-4-(trifluoromethyl)picolinonitrile with concentrated HCl at reflux .

Key Considerations: Optimize reaction temperature and solvent (e.g., DMF or THF) to avoid decomposition of the trifluoromethyl group.

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm substitution patterns. The deshielded proton at C-3 (δ ~8.5 ppm) and downfield-shifted carboxylic acid carbon (δ ~165 ppm) are diagnostic .

- X-ray Crystallography: Use programs like SHELX for single-crystal analysis to resolve ambiguity in regiochemistry (e.g., bromine vs. trifluoromethyl positioning) .

- HPLC-MS: Validate purity (>95%) and monitor byproducts (e.g., dehalogenated species) using reverse-phase C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:

- Computational Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron-withdrawing effect of the -CF group, which reduces electron density at the pyridine ring. This enhances electrophilic substitution at the bromine site .

- Experimental Validation: Compare reaction rates of bromine displacement (e.g., Suzuki coupling) with non-fluorinated analogs. Kinetic studies in DMSO show 2x faster coupling for the trifluoromethyl derivative due to increased aryl halide activation .

Q. What strategies address low solubility in cross-coupling reactions?

Methodological Answer:

- Co-solvent Systems: Use DMSO/water mixtures (3:1) to improve solubility while maintaining catalyst stability.

- Microwave-Assisted Synthesis: Enhance reaction efficiency (e.g., Pd-catalyzed couplings) by reducing reaction time from 24h to 2h at 120°C, minimizing decomposition .

- Protecting Groups: Temporarily esterify the carboxylic acid (e.g., methyl ester) to improve solubility in organic solvents, followed by hydrolysis post-coupling .

Q. How can contradictions in experimental vs. computational data be resolved?

Methodological Answer:

- Case Study: If DFT predicts bromine displacement at C-6 but experiments show inertness:

- Steric Effects: The trifluoromethyl group at C-4 creates steric hindrance, slowing C-6 reactivity. Use molecular dynamics simulations (e.g., AMBER) to model steric clashes .

- Solvent Interactions: Polar solvents stabilize transition states differently than gas-phase DFT models. Conduct solvatochromic studies to quantify solvent effects .

Q. What are applications in medicinal chemistry and target validation?

Methodological Answer:

- Kinase Inhibitor Design: The bromine serves as a handle for introducing pharmacophores via cross-coupling. For example, coupling with boronic acids yields analogs targeting EGFR or VEGFR kinases .

- Fragment-Based Drug Discovery (FBDD): Use the carboxylic acid for fragment linking (e.g., amide bond formation) to enhance binding affinity. SPR (Surface Plasmon Resonance) assays validate fragment-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.